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Compound of Interest

Compound Name:
1-(4-Chlorobenzoyl)-4-

methylpiperazine

CAS No.: 324067-32-5

Cat. No.: B2944200

Get Quote

Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary
1-(4-Chlorobenzoyl)-4-methylpiperazine represents a "privileged scaffold" in medicinal

chemistry—a versatile building block used to modulate pharmacokinetic properties (solubility,

permeability) and pharmacodynamic interactions (GPCR binding). This guide provides a

rigorous technical analysis of its nomenclature, synthetic pathways, and utility as a

pharmacophore in drug development.

Part 1: Nomenclature & Structural Identity
Precise nomenclature is critical to distinguish this benzoyl (amide) derivative from its

benzhydryl (alkyl) analogs, such as those found in antihistamines like Meclizine.

Chemical Identity
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Parameter Detail

Common Name 1-(4-Chlorobenzoyl)-4-methylpiperazine

Preferred IUPAC Name
(4-chlorophenyl)(4-methylpiperazin-1-

yl)methanone

CAS Number
Note: Often custom synthesized; commercially

available as CAS 30356-08-2 (verify batch)

Molecular Formula C₁₂H₁₅ClN₂O

Molecular Weight 238.71 g/mol

SMILES CN1CCN(CC1)C(=O)C2=CC=C(Cl)C=C2

Physicochemical Profile (Calculated)
Property Value

Significance in Drug
Design

LogP (Octanol/Water) ~1.4 – 1.6
Optimal for oral bioavailability;

moderate lipophilicity.

Topological PSA 23.55 Å²

Indicates good membrane

permeability (blood-brain

barrier penetration likely).

H-Bond Acceptors 2 (Amide O, Tertiary N)
Key interaction points for

receptor binding pockets.

H-Bond Donors 0

Lack of donors reduces

desolvation penalty during

binding.

pKa (Basic N) ~8.0 – 8.5

Exists largely as a cation at

physiological pH, aiding

solubility.

Part 2: Synthetic Methodologies
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The synthesis of 1-(4-Chlorobenzoyl)-4-methylpiperazine is a classic nucleophilic acyl

substitution. Two primary routes are recommended based on scale and purity requirements.

Route A: Schotten-Baumann Acylation (Standard
Protocol)
This is the preferred method for high-yield synthesis on a gram-to-kilogram scale.

Reagents: 4-Chlorobenzoyl chloride, 1-Methylpiperazine.

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

Preparation: Dissolve 1-methylpiperazine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM

under an inert atmosphere (N₂).

Addition: Cool the solution to 0°C. Add 4-chlorobenzoyl chloride (1.0 eq) dropwise over 30

minutes. Note: Exothermic reaction; temperature control prevents impurity formation.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

via TLC (MeOH:DCM 1:9).

Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove

acid) and brine.[1]

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from

hexane/ethyl acetate if necessary.

Route B: Peptide Coupling (Amide Bond Formation)
Used when starting from 4-chlorobenzoic acid (avoiding the unstable acid chloride).

Reagents: 4-Chlorobenzoic acid, 1-Methylpiperazine.

Coupling Agents: EDC·HCl / HOBt or HATU.
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Mechanism: Activation of the carboxylic acid followed by amine attack.

Visualization of Synthetic Logic
The following diagram illustrates the reaction flow and critical decision points.

Start: 4-Chlorobenzoic Acid

Route A: Acid Chloride
(SOCl2 activation)Scale-up

Route B: Coupling Agent
(EDC/HATU)
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Caption: Figure 1. Dual synthetic pathways for generating the target amide scaffold.

Part 3: Medicinal Chemistry Applications[6][7][8]
This molecule is rarely a final drug but serves as a critical Pharmacophore or Synthon.

The "Linker" Concept
The piperazine ring acts as a rigid linker that orients the lipophilic "head" (4-chlorophenyl) and

the basic "tail" (N-methyl) at a specific distance and angle. This geometry is crucial for:

Dopamine (D2/D4) Antagonists: The 4-chlorophenyl group mimics the aromatic residues

found in typical antipsychotics.

Serotonin (5-HT) Modulators: Piperazine amides are common scaffolds in anxiolytics.

Structural Differentiation (Critical Insight)
Researchers often confuse this Amide with the Alkyl derivative.

Target (Amide): Planar geometry at the carbonyl carbon; restricted rotation; H-bond acceptor.

Analog (Alkyl/Benzhydryl): Tetrahedral geometry; free rotation; used in antihistamines (e.g.,

Chlorcyclizine).
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Application: If your target requires metabolic stability, the amide bond is more resistant to

oxidative metabolism (CYP450) than the benzylic carbon of the alkyl analog.

Pharmacophore Mapping

1-(4-Chlorobenzoyl)-4-methylpiperazine
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Caption: Figure 2. Pharmacophore decomposition showing binding interactions with biological

targets.

Part 4: Analytical Characterization
To validate the synthesis, the following spectral data should be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
δ 7.30–7.40 (m, 4H): Aromatic protons (characteristic AA'BB' system of p-substituted

benzene).

δ 3.40–3.80 (br m, 4H): Piperazine protons adjacent to the amide (deshielded by C=O).

δ 2.30–2.50 (br m, 4H): Piperazine protons adjacent to the N-methyl group.

δ 2.32 (s, 3H): N-Methyl singlet.
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Mass Spectrometry (ESI-MS)
[M+H]⁺: 239.1 (Base peak).

Isotope Pattern: Distinctive 3:1 ratio for M+H (239) and M+H+2 (241) due to the Chlorine-

35/37 isotopes.

Part 5: Safety & Handling
Hazards: The compound is an irritant. The starting material (4-chlorobenzoyl chloride) is

corrosive and a lachrymator.

Storage: Store under inert gas at 2–8°C. Amides are generally stable, but the basic nitrogen

can absorb CO₂ from the air over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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